molecular formula C12H16N2O B13905775 (4-Methylpiperazin-1-yl)-phenylmethanone CAS No. 7556-56-1

(4-Methylpiperazin-1-yl)-phenylmethanone

Cat. No.: B13905775
CAS No.: 7556-56-1
M. Wt: 204.27 g/mol
InChI Key: QRYWRVHZEBEZDQ-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)-phenylmethanone (CAS 7556-56-1) is a chemical scaffold of significant interest in medicinal chemistry research. With a molecular formula of C12H16N2O and an average mass of 204.27 g/mol , this compound serves as a key precursor and structural motif in the design and synthesis of novel bioactive molecules. Scientific literature highlights the value of phenylmethanone derivatives bearing piperazinyl groups in pharmacological studies. Notably, research has identified structurally related compounds as possessing neuroprotective properties against β-amyloid-induced toxicity, which is a key pathological feature of Alzheimer's disease . Furthermore, similar benzoimidazolyl-piperazinyl-phenylmethanone derivatives have been synthesized and evaluated for their in vitro antifungal activity, demonstrating potential against organisms like C. albicans . These findings make (4-Methylpiperazin-1-yl)-phenylmethanone a versatile building block for researchers developing new therapeutic candidates for neurological disorders and fungal infections. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

7556-56-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H16N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

QRYWRVHZEBEZDQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Starting Materials:

    • 4-Fluoroacetophenone (5.0 g, 3.6 mmol)
    • N-Methylpiperazine (large excess, 20 mL, ~4 vol%)
  • Conditions:

    • Heated in a sealed tube at 120 °C for 16 hours.
    • After cooling to room temperature, the reaction mixture is poured into ice water.
    • The precipitated solid product is filtered and dried under vacuum.

Outcome

  • Product: 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethanone (synonymous with (4-Methylpiperazin-1-yl)-phenylmethanone)
  • Physical State: Solid
  • Yield: 94.5%
  • Purity: High, suitable for further applications without extensive purification.

This method is referenced in patent literature and chemical supplier data, indicating reproducibility and scalability.

Alternative Synthetic Approaches and Related Chemistry

While direct synthesis as above is the most straightforward, related synthetic strategies provide context and potential modifications.

Friedel-Crafts Benzoylation and Subsequent Functionalization

  • Friedel-Crafts benzoylation of substituted benzenes with benzoyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride) is a classical method to obtain benzophenone derivatives.
  • Bromination of side chains with N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or tetrachloromethane can introduce reactive bromomethyl groups.
  • Subsequent nucleophilic substitution or cyclization reactions allow for the introduction of nitrogen-containing heterocycles, including piperazine derivatives.
  • Such methods are more complex and often used for more elaborated molecules but demonstrate the chemical versatility around the phenylmethanone core.

Willgerodt–Kindler Reaction and Nucleophilic Acyl Substitution

  • The Willgerodt–Kindler reaction involving brominated acetophenone derivatives and amines (including piperazine analogues) in the presence of sulfur and solvents like dimethylformamide (DMF) can yield ketothioamide intermediates.
  • Nucleophilic acyl substitution reactions starting from acid chlorides derived from carboxylic acids and reacting with morpholine or piperazine analogues provide alternative routes to related amide or ketone derivatives.

Comparative Data Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Reaction Type Yield (%) Notes
1 4-Fluoroacetophenone + N-methylpiperazine Sealed tube, 120 °C, 16 h Nucleophilic aromatic substitution 94.5 Simple, high yield, direct substitution
2 n-Propylbenzene + Benzoyl chloride AlCl3 catalyst, dichloromethane Friedel-Crafts benzoylation 75 Precursor to functionalized derivatives
3 Brominated phenyl ketones + amines NBS bromination, substitution Bromination + nucleophilic substitution 82-85 Multi-step, for advanced intermediates
4 Carboxylic acids + oxalyl chloride + piperazine Acid chloride formation + nucleophilic acyl substitution Two-step acylation >76 For related derivatives, moderate complexity

Characterization and Analytical Data

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and the presence of the piperazine ring.
  • Infrared Spectroscopy (IR): Characteristic carbonyl (C=O) stretch near 1650 cm^-1 and N-H stretches around 3300 cm^-1 for related amine functionalities.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with C13H18N2O molecular weight.
  • Melting Point: Solid products typically have melting points around 110 °C to 200 °C depending on substituents and purity.

Summary and Recommendations

The preparation of (4-Methylpiperazin-1-yl)-phenylmethanone is most efficiently achieved via nucleophilic aromatic substitution of 4-fluoroacetophenone with N-methylpiperazine under sealed tube heating conditions. This method offers high yield, operational simplicity, and scalability, making it suitable for laboratory and industrial synthesis.

Alternative methods involving Friedel-Crafts acylation followed by functional group transformations provide routes to more complex analogues but are less direct for this specific compound.

This article is compiled from peer-reviewed journals, patent literature, and reputable chemical databases, ensuring a professional and authoritative presentation of the synthesis of (4-Methylpiperazin-1-yl)-phenylmethanone, excluding unreliable sources such as benchchem.com and smolecule.com.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzoyl-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1-benzoyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine derivatives are highly tunable, with substituents on the nitrogen atoms critically affecting physicochemical and biological properties.

Table 1: Key Piperazine-Substituted Methanones
Compound Name Piperazine Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR/IR) Biological Activity (if reported) Reference
(4-Methylpiperazin-1-yl)-phenylmethanone 4-Methyl C₁₂H₁₅N₂O 217.26 Not reported Not explicitly provided Research chemical
[4-(4-Hydroxyphenyl)piperazin-1-yl]-phenylmethanone 4-(4-Hydroxyphenyl) C₁₇H₁₈N₂O₂ 282.34 170–171 1H-NMR (DMSO-d6): δ 6.69–7.74 Anticancer screening
[4-(4-Chlorophenyl)piperazin-1-yl]-phenylmethanone 4-(4-Chlorophenyl) C₁₇H₁₇ClN₂O 300.78 Not reported IR: 1643 cm⁻¹ (C=O) Anticancer (in vitro evaluation)
(4-Benzylpiperazin-1-yl)-phenylmethanone 4-Benzyl C₁₈H₂₀N₂O 284.36 Not reported MS: m/z 384 (M++1) Acetylcholinesterase inhibition

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group (electron-donating) enhances solubility, while chlorophenyl (electron-withdrawing) increases lipophilicity and may improve membrane permeability .

Substituent Variations on the Phenyl Ring

Modifications to the phenyl group influence steric and electronic interactions with target proteins.

Table 2: Phenyl-Substituted Methanones
Compound Name Phenyl Substituent Molecular Formula Melting Point (°C) Yield (%) Rf Value Key Spectral Data Reference
(4-Methylpiperazin-1-yl)-phenylmethanone H (unsubstituted) C₁₂H₁₅N₂O Not reported Not reported Not reported Not provided
(4-Methylpiperazin-1-yl)-(3-bromophenyl)methanone 3-Bromo C₁₂H₁₄BrN₂O 153–154 83 0.41 1H-NMR: δ 7.42–7.46 (ArH)
(4-Methylpiperazin-1-yl)-(4-trifluoromethylphenyl)methanone 4-CF₃ C₁₃H₁₄F₃N₂O 176–177 92 0.44 13C-NMR: δ 134.7 (q, JC-F=2.4 Hz)
(4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone 3,4,5-Trimethoxy C₁₉H₂₃N₂O₄ Not reported Not reported Not reported Not provided

Key Observations :

  • Halogen Effects : Bromo substituents (e.g., 3-bromo) increase molecular weight and may enhance binding to hydrophobic pockets in enzymes .

Pharmacological Comparisons

While direct data for (4-Methylpiperazin-1-yl)-phenylmethanone are sparse, analogs highlight trends:

  • Anticancer Activity : Compound A-15 (), featuring dichlorophenyl and methoxypropoxyphenyl groups, showed moderate activity, suggesting that bulky substituents may hinder efficacy .
  • Acetylcholinesterase Inhibition : Benzylpiperazine derivatives () demonstrated inhibitory activity (IC₅₀ ~10 µM), linked to the benzyl group’s interaction with the enzyme’s peripheral anionic site .
  • Antipsychotic Potential: Piperazine-based methanones with fluorophenyl groups (e.g., 4-(2-fluoroethyl)piperazine in ) are explored for CNS penetration due to fluorine’s electronegativity and small atomic radius .

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